(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
CAS No.: 2033186-38-6
Cat. No.: VC3130218
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2033186-38-6 |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | [4-(aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C12H20N4O/c1-9-7-11(14-15(9)2)12(17)16-5-3-10(8-13)4-6-16/h7,10H,3-6,8,13H2,1-2H3 |
| Standard InChI Key | SQOJPHZYYXWZNW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN |
| Canonical SMILES | CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN |
Introduction
Structural Characteristics
Molecular Composition and Identification
The compound (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone possesses unique structural features that define its chemical identity. Based on structural analysis and comparison with similar compounds, the following properties can be established:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O |
| Molecular Weight | 236.31 g/mol |
| Structural Classification | Heterocyclic amide |
| Core Scaffolds | Piperidine and pyrazole rings |
| Functional Groups | Aminomethyl, amide carbonyl, N-methylated pyrazole |
The molecular structure features a piperidine ring linked to a pyrazole ring through an amide (methanone) bond. The piperidine component contains an aminomethyl group at position 4, while the pyrazole ring is substituted with methyl groups at positions 1 and 5. This arrangement creates a hybrid structure with both basic (amine) and neutral (amide) functionalities, contributing to its potential biological interactions.
Structural Components
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Piperidine Ring System: A six-membered saturated heterocyclic ring containing a nitrogen atom, with an aminomethyl group at position 4. This provides a basic center due to the primary amine functionality.
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Pyrazole Moiety: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with methyl substituents at positions 1 and 5. The 1,5-dimethyl substitution pattern influences the electronic distribution and reactivity of the pyrazole ring.
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Amide Linkage: The carbonyl group connecting the piperidine and pyrazole rings creates an amide bond, which contributes to the compound's conformational preferences and hydrogen-bonding capabilities.
Comparative analysis with the similar compound (3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone reveals that the only structural difference is the position of the aminomethyl group on the piperidine ring (position 4 versus position 3).
Physical and Chemical Properties
The presence of both hydrophilic (aminomethyl, carbonyl) and hydrophobic (methyl groups, rings) moieties suggests that the compound would exhibit limited water solubility but improved solubility in polar organic solvents such as DMSO, methanol, and acetonitrile.
Chemical Reactivity
The compound possesses several functional groups that contribute to its chemical reactivity profile:
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Primary Amine Group: The aminomethyl substituent can participate in nucleophilic substitution reactions, form imines with carbonyl compounds, and undergo acylation with acid derivatives.
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Amide Functionality: The carbonyl group connecting the heterocyclic rings exhibits typical amide reactivity, including hydrolysis under strongly acidic or basic conditions.
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Pyrazole Ring: The aromatic heterocycle can participate in electrophilic substitution reactions, although the presence of methyl substituents reduces reactivity at the substituted positions.
The combination of these functional groups enables the compound to potentially interact with various biological targets through hydrogen bonding, ionic interactions, and hydrophobic associations.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone would likely involve a convergent approach, building the piperidine and pyrazole fragments separately before connecting them through amide bond formation. Based on typical synthetic strategies for related compounds, the following general pathways can be proposed:
| Synthetic Stage | Key Reactions | Comments |
|---|---|---|
| Pyrazole Synthesis | Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds | Establishes the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid precursor |
| Piperidine Preparation | Functional group manipulation of 4-cyanopiperidine or similar precursors | Creates the 4-(aminomethyl)piperidine building block |
| Amide Coupling | Reaction of acid chloride or using coupling reagents (EDC/HOBt, HATU) | Forms the final amide bond between the two fragments |
| Protecting Group Strategy | Use of Boc, Cbz, or Fmoc groups for amine protection | Prevents undesired side reactions during synthesis |
The synthesis would require careful control of reaction conditions and purification methods to ensure high purity of the final product. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be employed to monitor reaction progress and product formation.
Specific Synthetic Considerations
A plausible detailed synthetic route would involve:
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Pyrazole Fragment Synthesis: Preparation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid from appropriate precursors, potentially involving methylation steps to establish the correct substitution pattern.
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Piperidine Fragment Preparation: Synthesis of 4-(protected-aminomethyl)piperidine, likely starting from 4-(hydroxymethyl)piperidine or 4-cyanopiperidine through reduction and protection steps.
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Amide Coupling: Activation of the carboxylic acid using coupling reagents followed by reaction with the piperidine amine to form the amide bond.
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Deprotection: Removal of the protecting group from the aminomethyl function under appropriate conditions to yield the final compound.
This multi-step approach would require optimization of reaction conditions at each stage to maximize yield and minimize formation of side products.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone would typically involve multiple analytical techniques. The expected spectroscopic features are:
| Analytical Technique | Expected Key Features |
|---|---|
| ¹H NMR Spectroscopy | Signals for methyl groups (δ ~2.0-2.5 ppm), piperidine ring protons (δ ~1.5-3.5 ppm), pyrazole C-H (δ ~5.8-6.2 ppm), and aminomethyl protons (δ ~2.6-2.8 ppm and NH₂ at δ ~1.0-1.5 ppm) |
| ¹³C NMR Spectroscopy | Carbonyl carbon (δ ~165-170 ppm), pyrazole carbons (δ ~105-150 ppm), piperidine carbons (δ ~25-50 ppm), and methyl carbons (δ ~10-15 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 236, with fragmentation patterns characteristic of piperidine and pyrazole ring systems |
| IR Spectroscopy | Strong C=O stretching band (1630-1660 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-H stretching (2800-3000 cm⁻¹) |
These spectroscopic properties would be crucial for confirming the structure and purity of the synthesized compound.
Chromatographic Behavior
For analytical and preparative purposes, the chromatographic characteristics of the compound would be important:
| Chromatographic Method | Expected Behavior |
|---|---|
| HPLC | Retention influenced by both hydrophobic interactions (rings, methyl groups) and polar interactions (amine, carbonyl) |
| TLC | Moderate to high Rf values in polar solvent systems (e.g., DCM/MeOH mixtures) |
| GC-MS | Would require derivatization due to polar amine group |
The presence of the basic aminomethyl group would necessitate consideration of pH control during chromatographic analysis to ensure reproducible retention times and peak shapes.
| Structural Feature | Potential Biological Significance |
|---|---|
| Piperidine Ring | Common in compounds targeting CNS receptors and enzymes |
| Pyrazole Moiety | Present in anti-inflammatory, analgesic, and antifungal agents |
| Aminomethyl Group | Provides potential binding site for interaction with biological targets through hydrogen bonding and ionic interactions |
| Amide Linkage | Contributes to conformational rigidity and target recognition |
Compounds containing piperidine and pyrazole scaffolds have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and CNS effects.
Research Applications
The compound may find utility in various research contexts:
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Medicinal Chemistry: As a potential lead compound or structural template for developing novel bioactive molecules targeting specific receptors or enzymes.
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Structure-Activity Relationship (SAR) Studies: The well-defined structural elements allow for systematic modification to explore effects on biological activity.
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Chemical Biology: As a probe molecule for investigating biological systems and pathways.
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Materials Science: Potential applications in coordination chemistry or supramolecular assemblies due to the multiple binding sites.
Modifications on the piperidine or pyrazole rings could significantly affect pharmacological profiles, including potency and selectivity for biological targets.
Structure-Activity Relationships
Key Structural Determinants
Understanding the relationship between the structure of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone and its potential activity requires consideration of several factors:
| Structural Element | Functional Significance | Potential Modification |
|---|---|---|
| Position of Aminomethyl Group | Influences spatial orientation and interaction with binding sites | Variation between positions 3 and 4 on piperidine ring |
| Pyrazole Substitution Pattern | Affects electronic distribution and lipophilicity | Alternative methyl positions or introduction of different substituents |
| Amide Bond Configuration | Determines conformational preferences | Reversal of amide direction or replacement with other linkers |
| Basicity of Amine | Impacts ionization state at physiological pH | Modification to secondary or tertiary amine |
The comparison between the subject compound and (3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone highlights how subtle structural changes can potentially lead to different biological activities or physicochemical properties.
Comparison with Related Compounds
Examining structurally related compounds provides context for understanding the potential properties of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone:
| Compound | Structural Relationship | Notable Differences |
|---|---|---|
| (3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | Positional isomer | Aminomethyl at position 3 vs. position 4 on piperidine |
| (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | Regioisomer | Different pyrazole substitution pattern and connection point |
| (3-Amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | Simplified analog | Lacks methyl substituents and has amino directly on pyrazole |
These structural variations would be expected to result in different three-dimensional arrangements of key functional groups, potentially altering their interactions with biological targets .
Future Research Directions
Synthetic Optimization
Further research on (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone could focus on:
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Development of efficient and scalable synthetic routes with improved yields and purity.
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Exploration of green chemistry approaches to reduce environmental impact of synthesis.
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Investigation of continuous flow chemistry methods for production.
Biological Evaluation
Potential avenues for biological investigation include:
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Systematic screening against diverse biological targets to identify potential therapeutic applications.
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Detailed structure-activity relationship studies through synthesis and testing of structural analogs.
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Mechanistic studies to understand molecular interactions with identified targets.
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Development of radiolabeled or fluorescently tagged derivatives for binding and distribution studies.
Physical and Computational Studies
Additional research could include:
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Detailed crystallographic analysis to determine preferred conformations.
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Computational modeling to predict binding interactions with potential biological targets.
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Quantitative structure-activity relationship (QSAR) studies to guide future structural modifications.
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Investigation of formulation strategies to address potential solubility challenges.
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